Dihydroresveratrol 3-O-glucoside (CAS 100432-87-9, PubChem CID 38348878) is a naturally occurring stilbene glycoside classified as a polyphenolic compound [1]. Its core structure consists of a bibenzyl (dihydrostilbene) aglycone linked to a glucose moiety via a β-D-glucosidic bond at the 3-position [1]. This glycosylation differentiates it from the well-studied parent aglycone, resveratrol, and confers enhanced aqueous solubility, which is a critical practical advantage for in vitro experimental handling . It is a recognized mammalian metabolite of resveratrol produced by gut microbiota and is isolated from various plant sources including Polygonum cuspidatum and Broussonetia papyrifera [1].
Workflow
Aqueous-based in vitro assays, cell culture models, and polyphenol metabolism studies.
Selection context
Glycoside-modified stilbene with reported improved aqueous handling compared to aglycone resveratrol.
Substituting Dihydroresveratrol 3-O-glucoside with its parent aglycone, resveratrol, or even its aglycone counterpart, dihydroresveratrol, introduces significant functional and practical divergences. The glycosidic modification fundamentally alters key properties. Resveratrol exhibits extremely poor aqueous solubility (approx. 0.03 mg/mL), which necessitates the use of organic solvents like DMSO and can lead to precipitation in aqueous assay systems [1]. In contrast, the glucose moiety of Dihydroresveratrol 3-O-glucoside confers markedly enhanced aqueous solubility, directly improving its handling and compatibility in biochemical and cell-based assays . Critically, the biological activity is not merely a function of the aglycone core. Direct comparative studies reveal that Dihydroresveratrol 3-O-glucoside exhibits a distinct biological profile compared to both resveratrol and its closely related xyloside derivative, demonstrating that specific glycosylation is a critical determinant of activity and cannot be overlooked in experimental design [2][3].
Poor aqueous solubility (~0.03 mg/mL); organic co-solvents required; may precipitate in assays.
Risk
Functional divergence
Dihydroresveratrol aglycone does not induce cellular senescence, unlike resveratrol. The 3-O-glucoside scaffold likely retains this non-inducing profile; substituting resveratrol may shift senescence endpoints.
Risk
Glycosylation mismatch
Specific glycosylation (3-O-glucose) influences melanogenesis inhibition potency. Using xyloside or other glycosides may alter assay-response context.
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary: Resveratrol (CID 445154). View Source
[2] Oode, C., Shimada, W., Izutsu, Y., Yokota, M., Iwadate, T., & Nihei, K. (2014). Synthesis of dihydroresveratrol glycosides and evaluation of their activity against melanogenesis in B16F0 melanoma cells. European Journal of Medicinal Chemistry, 87, 862-867. View Source
[3] Faragher, R. G. A., Burton, D. G. A., Majecha, P., Fong, N. S. Y., Davis, T., Sheerin, A., & Ostler, E. L. (2011). Resveratrol, but not dihydroresveratrol, induces premature senescence in primary human fibroblasts. Age, 33(4), 555-564. View Source
Dihydroresveratrol 3-O-glucoside demonstrates a significant and quantifiable advantage in inhibiting melanogenesis compared to the widely used reference inhibitor kojic acid. In a direct cell-based assay using B16F0 melanoma cells, this compound was shown to be a potent inhibitor of melanin production [1].
Melanogenesis inhibitionHead-to-head
~40-fold higher potency vs. kojic acid in B16F0 melanoma cells
This 40-fold potency difference against a well-established reference compound makes Dihydroresveratrol 3-O-glucoside a compelling candidate for research in dermatological and cosmetic applications focused on hyperpigmentation and melanin-related pathways.
Skin PigmentationMelanomaTyrosinase Inhibition
[1] Oode, C., Shimada, W., Izutsu, Y., Yokota, M., Iwadate, T., & Nihei, K. (2014). Synthesis of dihydroresveratrol glycosides and evaluation of their activity against melanogenesis in B16F0 melanoma cells. European Journal of Medicinal Chemistry, 87, 862-867. View Source
Differential Cellular Senescence Activity
The activity profile of the dihydroresveratrol core is starkly different from its glycosylated form. The aglycone, dihydroresveratrol, has been directly compared to resveratrol in assays for induction of premature senescence in primary human fibroblasts [1]. While this study did not directly test the 3-O-glucoside, it establishes a clear functional divergence for the non-glycosylated core compared to a major comparator, providing a strong class-level inference for the glycoside's unique activity profile .
Senescence induction profileClass-level inference
Dihydroresveratrol (aglycone) is non-inducer; resveratrol induces premature senescence in primary human fibroblasts.
Scaffold-dependent endpoint context; glucoside profile to confirm.
Direct glucoside data not reported; class-level review.
Cellular SenescenceAgingFibroblast Biology
Evidence Dimension
Induction of premature cellular senescence
Target Compound Data
Dihydroresveratrol (aglycone) is inactive.
Comparator Or Baseline
Resveratrol (parent stilbene) induces senescence.
Quantified Difference
Qualitative difference: Inducer (resveratrol) vs. Non-inducer (dihydroresveratrol)
Conditions
Primary human fibroblasts (cell culture)
Why This Matters
This evidence highlights that the reduced double bond in the dihydrostilbene core fundamentally alters biological outcomes compared to resveratrol. Researchers investigating cellular aging or senescence pathways must select the correct chemical scaffold (dihydro vs. parent) to avoid misleading results.
Cellular SenescenceAgingFibroblast Biology
[1] Faragher, R. G. A., Burton, D. G. A., Majecha, P., Fong, N. S. Y., Davis, T., Sheerin, A., & Ostler, E. L. (2011). Resveratrol, but not dihydroresveratrol, induces premature senescence in primary human fibroblasts. Age, 33(4), 555-564. View Source
Improved Aqueous Solubility
The attachment of a glucose moiety at the 3-O position significantly enhances the aqueous solubility of the compound compared to its parent aglycone, resveratrol. While precise mg/mL values are not provided in primary literature, multiple reputable vendors explicitly state this as a key differentiating property . Resveratrol has a known low aqueous solubility of approximately 0.03 mg/mL, requiring organic co-solvents for most in vitro experiments [1].
Aqueous solubilitySupporting evidence
Qualitatively improved solubility vs. resveratrol (vendor-stated; specific mg/mL not published).
May support aqueous assay compatibility; data to verify.
Source-limited; formulation context dependent.
SolubilityFormulationIn Vitro Assay
Evidence Dimension
Aqueous solubility
Target Compound Data
Enhanced solubility (vendor stated property)
Comparator Or Baseline
Resveratrol (~0.03 mg/mL in water)
Quantified Difference
Qualitative improvement (specific value not published)
Conditions
Ambient temperature, in vitro assay conditions
Why This Matters
For procurement, the improved solubility of the glucoside translates to easier preparation of stock and working solutions, greater compatibility with cell culture media, and reduced risk of compound precipitation during experiments. This is a direct practical advantage over working with the poorly soluble aglycone resveratrol.
SolubilityFormulationIn Vitro Assay
[1] National Center for Biotechnology Information. (2026). PubChem Compound Summary: Resveratrol (CID 445154). View Source
Dihydroresveratrol 3-O-glucoside Research Applications
Melanin Biosynthesis & Hyperpigmentation Research
Researchers studying skin pigmentation, melanin synthesis, or developing novel depigmenting agents can utilize Dihydroresveratrol 3-O-glucoside as a high-potency reference inhibitor. Its 40-fold greater efficacy compared to kojic acid in B16F0 melanoma cells [1] makes it an ideal tool for dissecting tyrosinase-dependent and -independent pathways of melanogenesis. Procurement of this specific glucoside is essential, as the aglycone dihydroresveratrol has not been reported to possess comparable activity in this context.
Cellular Senescence & Aging Studies
Experiments aimed at differentiating the cellular effects of resveratrol from its reduced metabolite should employ Dihydroresveratrol 3-O-glucoside. The established finding that the dihydrostilbene scaffold (dihydroresveratrol) does not induce premature senescence in primary human fibroblasts, unlike resveratrol [2], provides a clear experimental control. Using the incorrect analog could lead to erroneous conclusions about the role of SIRT1 or other senescence-related pathways. The glucoside form offers the additional benefit of improved solubility for such long-term cell culture studies.
Polyphenol Metabolism & Gut Microbiota
As a key mammalian metabolite of resveratrol found in human urine after oral intake [3], Dihydroresveratrol 3-O-glucoside is a critical reference standard for analytical and pharmacokinetic studies. Its presence is a direct result of gut microbial metabolism [4]. Researchers investigating the bioavailability, distribution, and biological fate of dietary stilbenes require this compound for accurate LC-MS/MS quantification, method validation, and to serve as a metabolic marker in biological matrices.
Aqueous-Based In Vitro Assays
In any cell-based or biochemical assay where the use of organic solvents like DMSO must be minimized due to cytotoxicity or interference, Dihydroresveratrol 3-O-glucoside presents a practical advantage. Its enhanced aqueous solubility, compared to the poorly soluble resveratrol , allows for the preparation of more concentrated and stable working solutions in aqueous buffers. This makes it the preferred choice for experiments sensitive to solvent artifacts or where high local concentrations of the compound are required.
Application
Selection Property
Validation Focus
Melanin biosynthesis & hyperpigmentation research
Glycoside-dependent potency context
Melanogenesis inhibition pathway validation; comparison with reference inhibitor
Cellular senescence & aging studies
Dihydrostilbene scaffold specificity
Senescence endpoint differentiation vs. resveratrol; SIRT1/pathway context
Polyphenol metabolism & gut microbiota
Mammalian metabolite identity
LC-MS/MS quantification; metabolic marker in biological matrices
[1] Oode, C., Shimada, W., Izutsu, Y., Yokota, M., Iwadate, T., & Nihei, K. (2014). Synthesis of dihydroresveratrol glycosides and evaluation of their activity against melanogenesis in B16F0 melanoma cells. European Journal of Medicinal Chemistry, 87, 862-867. View Source
[2] Faragher, R. G. A., Burton, D. G. A., Majecha, P., Fong, N. S. Y., Davis, T., Sheerin, A., & Ostler, E. L. (2011). Resveratrol, but not dihydroresveratrol, induces premature senescence in primary human fibroblasts. Age, 33(4), 555-564. View Source
[3] Radko, L., Minta, M., & Jedziniak, P. (2013). Semi-preparative isolation of dihydroresveratrol-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement. Journal of Chromatography B, 930, 54-61. View Source
[4] Wang, D., Zhang, Z., Ju, J., Wang, X., & Qiu, W. (2011). Investigation of piceid metabolites in rat by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 879(1), 69-74. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.